

# Methodology of Eliapixant (BAY 1817080) Phase 2 Clinical Trials: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | Eliapixant |           |
| Cat. No.:            | B607290    | Get Quote |

These application notes provide a detailed overview of the methodologies employed in the Phase 2 clinical trials of **eliapixant** (BAY 1817080), a potent and selective P2X3 receptor antagonist. The information is intended for researchers, scientists, and drug development professionals interested in the clinical investigation of this compound for various indications, including endometriosis-associated pain, refractory chronic cough, and overactive bladder.

## **Clinical Trial Design and Endpoints**

**Eliapixant** has been evaluated in several Phase 2 clinical trials to assess its efficacy, safety, and tolerability. The study designs are typically randomized, double-blind, placebo-controlled, and often incorporate a crossover or parallel-group structure to rigorously evaluate the treatment effect.

### **Endometriosis-Associated Pain**

A key Phase 2b trial investigated the efficacy and safety of **eliapixant** in women with endometriosis-associated pain.

Table 1: Study Design for Phase 2b Trial in Endometriosis-Associated Pain (NCT04328101)



| Parameter               | Description                                                                                                                                                                                                                 |
|-------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Study Title             | A Study to See How Well the Study Drug Eliapixant Works and How Safe it is in Women With Moderate to Severe Pain Linked to Endometriosis (A Study in Women With Endometriosis)                                              |
| ClinicalTrials.gov ID   | NCT04328101                                                                                                                                                                                                                 |
| Phase                   | 2                                                                                                                                                                                                                           |
| Study Design            | Randomized, Double-Blind, Placebo-Controlled, Parallel Group                                                                                                                                                                |
| Primary Objective       | To evaluate the efficacy of eliapixant compared to placebo in reducing endometriosis-associated pain.                                                                                                                       |
| Primary Endpoint        | Change from baseline in the average of the daily ratings of endometriosis-associated pain (EAP) scores on an 11-point Numeric Rating Scale (NRS) over a 12-week treatment period.                                           |
| Key Secondary Endpoints | - Change from baseline in dysmenorrhea (menstrual pain) score Change from baseline in non-menstrual pelvic pain score Proportion of responders (patients with ≥30% reduction in EAP) Change in quality of life assessments. |
| Patient Population      | Adult women with a surgical diagnosis of endometriosis and moderate to severe endometriosis-associated pain.                                                                                                                |
| Intervention            | - Eliapixant (various doses) - Placebo                                                                                                                                                                                      |
| Duration of Treatment   | 12 weeks                                                                                                                                                                                                                    |

# **Refractory Chronic Cough**



**Eliapixant** was also investigated for the treatment of refractory chronic cough in a Phase 2b study.

Table 2: Study Design for Phase 2b Trial in Refractory Chronic Cough (NCT04641135 - Study 20320)

| Parameter               | Description                                                                                                                                                                                                                                                        |
|-------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Study Title             | A Study to Test How Well Different Doses of Eliapixant Work Compared to Placebo and How Safe They are in Men and Women With Cough That Has Not Gotten Better With Other Treatments or is Unexplained (A Study in Participants With Refractory Chronic Cough (RCC)) |
| ClinicalTrials.gov ID   | NCT04641135                                                                                                                                                                                                                                                        |
| Phase                   | 2                                                                                                                                                                                                                                                                  |
| Study Design            | Randomized, Double-Blind, Placebo-Controlled, Parallel Group                                                                                                                                                                                                       |
| Primary Objective       | To evaluate the efficacy of different doses of eliapixant in reducing cough frequency.                                                                                                                                                                             |
| Primary Endpoint        | Change from baseline in 24-hour cough frequency, objectively measured using a cough monitoring device.                                                                                                                                                             |
| Key Secondary Endpoints | - Change in cough severity using a visual analog scale (VAS) Change in cough-specific quality of life Incidence and severity of adverse events.                                                                                                                    |
| Patient Population      | Adults with a history of refractory chronic cough for at least one year.                                                                                                                                                                                           |
| Intervention            | - Eliapixant (various doses) - Placebo                                                                                                                                                                                                                             |
| Duration of Treatment   | 12 weeks                                                                                                                                                                                                                                                           |



## **Overactive Bladder**

A Phase 2a study evaluated the efficacy and safety of **eliapixant** in patients with overactive bladder.

Table 3: Study Design for Phase 2a Trial in Overactive Bladder (NCT02967637)

| Parameter               | Description                                                                                                                                             |
|-------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------|
| Study Title             | A Study to Test the Effect of BAY1817080 on the<br>Number of Times Patients With an Overactive<br>Bladder Urinate in a Day                              |
| ClinicalTrials.gov ID   | NCT02967637                                                                                                                                             |
| Phase                   | 2                                                                                                                                                       |
| Study Design            | Randomized, Double-Blind, Placebo-Controlled,<br>Crossover Design                                                                                       |
| Primary Objective       | To assess the effect of eliapixant on the frequency of micturitions in patients with overactive bladder.                                                |
| Primary Endpoint        | Change from baseline in the number of micturitions per 24 hours.                                                                                        |
| Key Secondary Endpoints | <ul> <li>Change in the number of urgency episodes.</li> <li>Change in the number of incontinence episodes.</li> <li>Change in voided volume.</li> </ul> |
| Patient Population      | Adult patients with a diagnosis of overactive bladder.                                                                                                  |
| Intervention            | - Eliapixant - Placebo                                                                                                                                  |
| Duration of Treatment   | Each treatment period was 2 weeks, with a washout period in between.                                                                                    |

## **Experimental Protocols**



The following protocols are representative of the methodologies used in the Phase 2 clinical trials of **eliapixant**.

## **Patient Screening and Enrollment**

A standardized workflow is followed to ensure the appropriate patient population is enrolled in the studies.





Click to download full resolution via product page

Caption: Patient screening and enrollment workflow.

#### Protocol:

- Informed Consent: Prospective participants are provided with detailed information about the study, and written informed consent is obtained.
- Inclusion/Exclusion Criteria Assessment: A thorough assessment is conducted to ensure participants meet all inclusion criteria and none of the exclusion criteria. This includes verification of diagnosis (e.g., surgical diagnosis of endometriosis), age, and pain or symptom severity.
- Medical History and Physical Examination: A comprehensive medical history is taken, and a
  physical examination is performed to establish baseline health status.
- Baseline Assessments: Participants complete baseline assessments relevant to the specific indication. This may include pain diaries (NRS), cough frequency monitoring, or bladder diaries.
- Randomization: Eligible participants are randomized to receive either eliapixant or a matching placebo in a double-blind manner.

## **Dosing and Administration**

Eliapixant is an orally administered drug.

#### Protocol:

- Dosage Forms: Eliapixant and placebo are provided as identical-looking tablets to maintain blinding.
- Dosing Regimen: Participants are instructed to take the assigned study medication according to a specified schedule (e.g., twice daily). Doses are selected based on findings from Phase 1 studies.



• Compliance Monitoring: Pill counts and patient diaries are used to monitor compliance with the treatment regimen.

## **Efficacy and Safety Assessments**

Regular assessments are conducted throughout the study to evaluate the efficacy and safety of **eliapixant**.



Click to download full resolution via product page

Caption: Schedule of efficacy and safety assessments.



#### Protocol:

#### Efficacy Assessments:

- Diaries: Patients record symptoms daily in electronic or paper diaries (e.g., pain scores on an 11-point NRS, number of micturitions, cough severity).
- Objective Measures: For indications like chronic cough, objective measurements such as
   24-hour cough frequency are recorded using specialized monitoring devices.
- Questionnaires: Validated questionnaires are used to assess quality of life and other patient-reported outcomes at specified study visits.

#### Safety Assessments:

- Adverse Event Monitoring: All adverse events (AEs) are recorded at each study visit, including their severity and relationship to the study drug. A particular focus is placed on taste-related side effects, a known class effect of P2X3 receptor antagonists.
- Vital Signs: Blood pressure, heart rate, and other vital signs are measured at each visit.
- Laboratory Tests: Blood and urine samples are collected at specified intervals for standard clinical laboratory tests.
- Electrocardiograms (ECGs): ECGs are performed to monitor cardiac safety.

## **Mechanism of Action and Signaling Pathway**

**Eliapixant** is a selective antagonist of the P2X3 receptor. These receptors are ligand-gated ion channels that are activated by extracellular adenosine triphosphate (ATP). In sensory neurons, the activation of P2X3 receptors by ATP released from damaged or inflamed tissues is thought to play a key role in nociception and cough reflex hypersensitivity.





#### Click to download full resolution via product page

Caption: **Eliapixant**'s mechanism of action.

By blocking the P2X3 receptor, **eliapixant** is hypothesized to inhibit the activation of sensory neurons, thereby reducing the transmission of pain signals and suppressing the urge to cough. This mechanism provides the rationale for its investigation in conditions characterized by neuronal hypersensitivity.

• To cite this document: BenchChem. [Methodology of Eliapixant (BAY 1817080) Phase 2 Clinical Trials: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b607290#methodology-of-eliapixant-phase-2-clinical-trials]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com